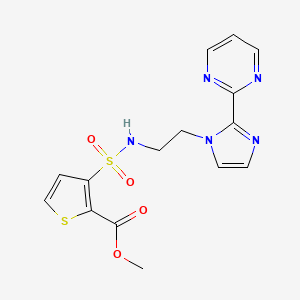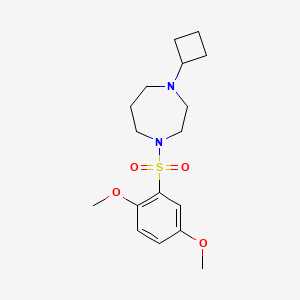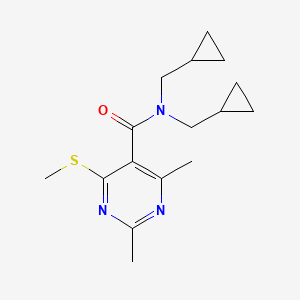
Pyridine-4-carbaldehyde pyridin-2-ylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine-4-carbaldehyde is an organic compound with the formula C5H4NCHO . It is one of three isomeric pyridinaldehydes, the others being pyridine-2-carboxaldehyde and pyridine-3-carboxaldehyde . It is a heterocyclic building block used for the synthesis of various pharmaceutical compounds .
Synthesis Analysis
Pyridine-4-carbaldehyde undergoes many reactions expected for aromatic aldehydes such as reductive amination and Schiff base formation . It can also condense with pyrrole to give tetrapyridyl porphyrin . In a recent study, a new polymer was synthesized by grafting 4-pyridinecarboxaldehyde onto poly(epichlorohydrin), resulting in a polymer film with aldehyde groups .Molecular Structure Analysis
Quantum chemical calculations were made at the DFT/B3LYP/6–311+G(d,p) level of theory to determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities .Chemical Reactions Analysis
Pyridine-4-carbaldehyde undergoes many reactions expected for aromatic aldehydes such as reductive amination and Schiff base formation . It can also condense with pyrrole to give tetrapyridyl porphyrin .Physical And Chemical Properties Analysis
Pyridine-4-carbaldehyde is a colorless liquid, although aged samples can appear yellow or even brown . It has a molar mass of 107.112 g·mol −1, a melting point of 4 °C, and a boiling point of 198 °C . It is sensitive to air and light, and prolonged exposure to these conditions may cause oxidation and degradation .Wissenschaftliche Forschungsanwendungen
Pyridine-4-carbaldehyde pyridin-2-ylhydrazone has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to metal ions such as copper and zinc, and can be used to detect these ions in biological samples.
Another potential application of this compound is in the field of cancer research. This compound has been shown to have anti-cancer properties, and has been studied for its potential use in cancer therapy.
Wirkmechanismus
The mechanism of action of Pyridine-4-carbaldehyde pyridin-2-ylhydrazone is not fully understood, but it is believed to involve the binding of metal ions to the compound. This binding may lead to the formation of reactive oxygen species, which can cause oxidative damage to cells. This oxidative damage may be responsible for the anti-cancer properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have antioxidant properties, and may be useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Pyridine-4-carbaldehyde pyridin-2-ylhydrazone is its high selectivity for metal ions. This makes it a useful tool for the detection of these ions in biological samples. However, one limitation of this compound is its potential toxicity. This compound has been shown to be toxic to cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for the study of Pyridine-4-carbaldehyde pyridin-2-ylhydrazone. One area of research is the development of new synthesis methods for this compound. Another area of research is the exploration of its potential applications in the field of cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound, and to determine its potential toxicity in vivo.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized through a variety of methods, and has been shown to have a number of interesting properties, including its high selectivity for metal ions and its anti-cancer properties. While further studies are needed to fully understand the mechanism of action and potential toxicity of this compound, this compound holds great promise for a variety of scientific applications.
Synthesemethoden
Pyridine-4-carbaldehyde pyridin-2-ylhydrazone can be synthesized through a variety of methods, including the reaction of pyridine-4-carbaldehyde with pyridin-2-ylhydrazine. Another method involves the reaction of pyridine-4-carbaldehyde with hydrazine hydrate, followed by the addition of pyridine-2-carboxylic acid. These methods have been studied extensively and have been shown to produce high yields of this compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(E)-pyridin-4-ylmethylideneamino]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-2-6-13-11(3-1)15-14-9-10-4-7-12-8-5-10/h1-9H,(H,13,15)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWJJPXBTJDKLS-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NN=CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N/N=C/C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methyl-N-[(2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]pyridin-2-amine](/img/structure/B2793447.png)
![2-(5-chloro-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride](/img/structure/B2793448.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B2793450.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2793452.png)
![1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperazine hydrochloride](/img/structure/B2793453.png)

![5,7-Dimethyl-2-[(3-phenylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2793459.png)
![Tert-butyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2793460.png)
![2-({2-[(3-Methylbenzoyl)amino]acetyl}amino)ethyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2793462.png)
